molecular formula C14H17NO2 B14279024 (5-Butyl-1H-indol-3-yl)acetic acid CAS No. 136281-79-3

(5-Butyl-1H-indol-3-yl)acetic acid

Cat. No.: B14279024
CAS No.: 136281-79-3
M. Wt: 231.29 g/mol
InChI Key: OAWZHJGPYRUETD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Butyl-1H-indol-3-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of strong acids like methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: (5-Butyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

(5-Butyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Properties

CAS No.

136281-79-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(5-butyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C14H17NO2/c1-2-3-4-10-5-6-13-12(7-10)11(9-15-13)8-14(16)17/h5-7,9,15H,2-4,8H2,1H3,(H,16,17)

InChI Key

OAWZHJGPYRUETD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC=C2CC(=O)O

Origin of Product

United States

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